5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid
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Overview
Description
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[1240]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Methoxy and methyl groups are introduced through methylation reactions, which may require reagents such as methyl iodide or dimethyl sulfate.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation states of the oxygen atoms in the compound. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Final esterification: The pentanoic acid moiety is introduced through esterification reactions, typically using reagents like acetic anhydride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. Key considerations include:
Optimization of reaction conditions: To maximize yield and minimize by-products.
Use of continuous flow reactors: For better control over reaction conditions and scalability.
Purification processes: Such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions, where functional groups can be replaced by others.
Hydrolysis: Breaking down the ester linkage to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Hydrolysis: Formation of alcohols and carboxylic acids.
Scientific Research Applications
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel polymers or as a building block for complex molecular architectures.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]butanoic acid: Similar structure but with a butanoic acid moiety instead of pentanoic acid.
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
The uniqueness of 5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid lies in its specific bicyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H32O7 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C24H32O7/c1-17-9-8-12-19(25)11-5-3-4-10-18-15-20(30-14-7-6-13-22(26)27)16-21(29-2)23(18)24(28)31-17/h4,10,15-17H,3,5-9,11-14H2,1-2H3,(H,26,27)/b10-4+/t17-/m0/s1 |
InChI Key |
UGBLQSTXFRHMGL-COKXLDBZSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OCCCCC(=O)O)OC)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)OC)C(=O)O1 |
Origin of Product |
United States |
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